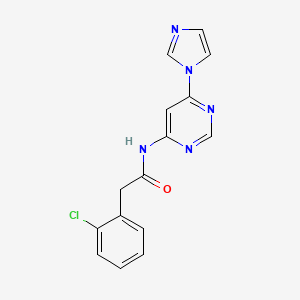

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide is a compound of interest due to its chemical structure which involves a fusion of imidazo[1,2-a]pyridine and acetamide groups. This structure is found in various pharmacologically active compounds and is known for its potential in drug development, particularly due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, often starting with a base compound like an aminopyridine or a benzimidazole derivative, followed by various coupling reactions. For instance, the synthesis of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide, a related compound, was achieved through a reaction of 1-(1H-benzimidazol-2-yl)ethanone with 2-ethylcyclopentane carbaldehyde (S. Ch, 2022).

Molecular Structure Analysis

Compounds with imidazo[1,2-a]pyridine and acetamide structures are known to have interesting molecular configurations. For example, the molecular structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was analyzed using techniques like 1H NMR, 13C NMR, FT-IR, and X-ray diffraction, revealing intricate details about its geometry and electronic structure (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds are quite varied and can lead to the formation of different structural derivatives. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the versatility of reactions involving these structures (N. Shao et al., 2011).

Physical Properties Analysis

The physical properties of such compounds are typically characterized using various spectroscopic techniques and crystallography. For instance, the crystal structure of related compounds has been analyzed to understand their molecular geometry and intermolecular interactions, which are critical in determining their physical properties (Yanggen Hu et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure of these compounds. Studies have shown that the presence of different substituents can significantly affect their chemical behavior, as seen in various synthesized analogs (M. Joshi et al., 2012).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide and its derivatives have demonstrated antimicrobial activity. A study reported the synthesis of related compounds and noted their capability to inhibit microbial growth, comparing their effectiveness with conventional antibiotics like Chloramphenicol and Amphotericin B (S. Ch, 2022). Similarly, anticonvulsant activities were observed in derivatives of this compound, suggesting a potential for therapeutic applications in this domain (Zeynep Aktürk et al., 2002).

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition potential. A study synthesized benzimidazole derivatives and examined their role in preventing corrosion on carbon steel in acidic solutions. The results indicated significant effectiveness in corrosion inhibition, adding another potential industrial application for the compound (Z. Rouifi et al., 2020).

Photovoltaic and Ligand Protein Interaction

Another study focused on the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds showed promise as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency. Additionally, the study explored the non-linear optical activity and molecular docking to understand the binding interactions of these compounds, indicating their potential in various biochemical and industrial applications (Y. Mary et al., 2020).

Antitumor Activity

Furthermore, research has been conducted to explore the antitumor activities of related compounds. A series of derivatives was synthesized, and their effectiveness against human breast adenocarcinoma cell lines was evaluated, showing mild to moderate activity (A. El-Morsy et al., 2017).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-(6-imidazol-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-12-4-2-1-3-11(12)7-15(22)20-13-8-14(19-9-18-13)21-6-5-17-10-21/h1-6,8-10H,7H2,(H,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGCFPSVYTVSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)

![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)

![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)